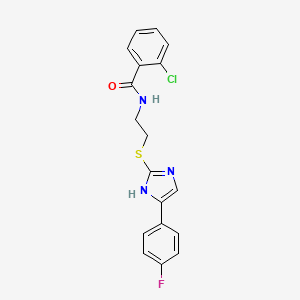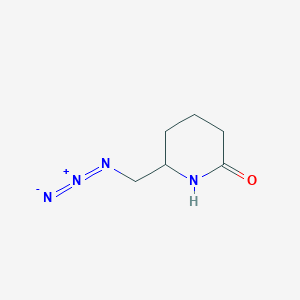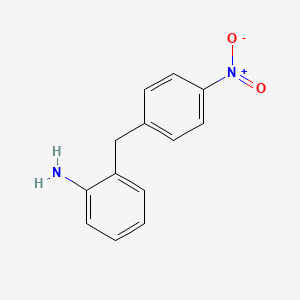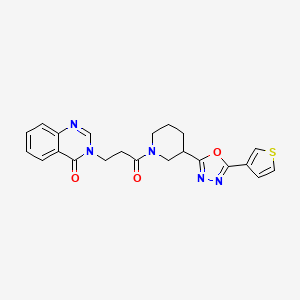
2-(2-Chlorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Chlorophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H11ClO . It is also known by other names such as “2-(2-chlorophenyl)propan-2-ol”, “2-(2-Chlorphenyl)-2-propanol”, and "2-Chlor-α-hydroxy-cumol" .
Synthesis Analysis
The synthesis of similar compounds has been described in patents . For instance, a process for the preparation of 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol and 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane has been disclosed . The reaction involves 2-chlorobenzyl bromide with magnesium flakes in diethyl ether to get bromo-[(2-chlorophenyl)methyl]magnesium which further reacts with 1-chloro-1 .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenyl)propan-2-ol” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact mass of the molecule is 170.05000 .
Scientific Research Applications
Synthesis and Biological Properties
Research has explored the synthesis and biological properties of compounds related to 2-(2-Chlorophenyl)propan-2-ol. For instance, the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides was achieved through aminomethylation and reduction processes. These compounds demonstrated significant anticonvulsive and peripheral n-cholinolytic activities without exhibiting antibacterial activity (Papoyan et al., 2011).
Antifungal Evaluation
A study on 1,2,3-Triazole derivatives, including a compound structurally similar to 2-(2-Chlorophenyl)propan-2-ol, showed noteworthy antifungal activity against Candida strains. This suggests potential applications in developing antifungal agents (Lima-Neto et al., 2012).
Catalytic and Chemical Reactions
The catalytic potential of compounds like 2-(2-Chlorophenyl)propan-2-ol has been investigated. Studies have examined the adsorption and decomposition of propan-2-ol on carbon-supported catalysts, revealing insights into the interactions and catalytic processes involved (Zawadzki et al., 2001).
Biodiesel Production
In the context of renewable energy, propan-2-ol has been used as an acyl acceptor in the lipase-mediated transformation of vegetable oils into biodiesel. This research highlights its role in biodiesel production, offering an eco-friendly alternative to traditional fuels (Modi et al., 2006).
Spectroscopic and Quantum Chemical Studies
Spectroscopic and quantum chemical analysis of molecules containing the 2-(2-Chlorophenyl)propan-2-ol moiety has been conducted. These studies provide valuable information on the structural and electronic properties of these compounds, which can be crucial for their application in various scientific fields (Viji et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as propan-2-ol, are known to exhibit unspecific mechanisms of effect, affecting the cell membrane and causing alteration of membrane fluidity and leakage .
Mode of Action
It’s likely that it shares similarities with propan-2-ol, which enters the cytoplasm and destroys the inner structure of the cell molecules and of the cytoplasm’s proteins . This process, referred to as denaturation, and the enzymes’ coagulation leads to a loss of cellular activity resulting in the cell’s death .
Biochemical Pathways
Similar compounds, such as propan-2-ol, are known to interact with various cellular structures, leading to their denaturation .
Result of Action
Similar compounds, such as propan-2-ol, are known to cause a loss of cellular activity, resulting in the cell’s death .
Action Environment
Similar compounds, such as propan-2-ol, are known to be effective in various environments, including in the presence of organic matter .
properties
IUPAC Name |
2-(2-chlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALUYGFVNLQVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2707597.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2707599.png)


![4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2707606.png)
![1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/no-structure.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2707608.png)

![3-Butyl-8-(2-furylmethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2707611.png)

